molecular formula C10H21N B2534455 3-(3-methylbutyl)cyclopentan-1-amine CAS No. 1339611-37-8

3-(3-methylbutyl)cyclopentan-1-amine

Cat. No.: B2534455
CAS No.: 1339611-37-8
M. Wt: 155.285
InChI Key: NUIXRVVHCBLESE-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)cyclopentan-1-amine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is also known by its IUPAC name, 3-isopentylcyclopentanamine . This compound is characterized by a cyclopentane ring substituted with a 3-methylbutyl group and an amine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)cyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:

    Alkylation: Cyclopentanone is reacted with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to form 3-(3-methylbutyl)cyclopentanone.

    Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides, or alkylated amines.

Scientific Research Applications

3-(3-methylbutyl)cyclopentan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)cyclopentan-1-amine depends on its specific application and target. In general, the amine group can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, ionic interactions, or covalent modifications. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound without the 3-methylbutyl substitution.

    3-(3-methylbutyl)cyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    3-(3-methylbutyl)cyclopentan-1-ol: The corresponding alcohol derivative.

Uniqueness

3-(3-methylbutyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylbutyl group can influence the compound’s reactivity, solubility, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-(3-methylbutyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(2)3-4-9-5-6-10(11)7-9/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIXRVVHCBLESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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